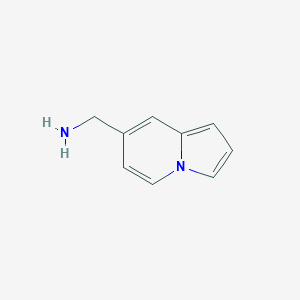

Indolizin-7-ylmethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

indolizin-7-ylmethanamine |

InChI |

InChI=1S/C9H10N2/c10-7-8-3-5-11-4-1-2-9(11)6-8/h1-6H,7,10H2 |

InChI Key |

FFKGLWUUHCDQEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN2C=CC(=CC2=C1)CN |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Novel Indolizin-7-ylmethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel Indolizin-7-ylmethanamine derivatives. This class of compounds holds promise in the development of new therapeutic agents, and this document details the necessary experimental protocols, data interpretation, and visualization of relevant pathways to facilitate further research and drug discovery efforts.

Introduction to Indolizine Scaffolds

Indolizine, a fused bicyclic aromatic system containing a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural features have led to the development of numerous derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a methanamine substituent at the 7-position of the indolizine core offers a key functional group for further derivatization and interaction with biological targets. This guide focuses on the synthesis and characterization of this specific class of indolizine derivatives.

Synthesis of Indolizin-7-ylmethanamine Derivatives

The synthesis of Indolizin-7-ylmethanamine derivatives can be achieved through a multi-step process, primarily involving the construction of the indolizine core followed by functionalization at the 7-position. A common and effective strategy involves the initial synthesis of a 7-cyanoindolizine intermediate, which is then reduced to the corresponding aminomethyl derivative. Subsequent N-substitution can be achieved via reductive amination.

General Synthetic Pathway

A plausible synthetic route is outlined below. This pathway is based on established methodologies for the synthesis of indolizine and subsequent functional group transformations.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Cyanoindolizine Derivatives

This protocol is based on the 1,3-dipolar cycloaddition reaction, a versatile method for constructing the indolizine ring system.

-

Step 1: Quaternization of Pyridine. To a solution of the appropriately substituted pyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add bromoacetonitrile (1.2 eq). Stir the mixture at room temperature for 24 hours. The resulting pyridinium salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Step 2: 1,3-Dipolar Cycloaddition. Suspend the pyridinium salt (1.0 eq) and an electron-deficient alkyne such as dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) in a suitable solvent like anhydrous DMF (15 mL/mmol). Add a base, for instance, triethylamine (1.5 eq), dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 48 hours. Monitor the reaction progress by TLC.

-

Step 3: Work-up and Purification. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 7-cyanoindolizine derivative.

Protocol 2: Reduction of 7-Cyanoindolizine to Indolizin-7-ylmethanamine

The reduction of the nitrile group is a critical step to obtain the primary amine.[1]

-

Step 1: Reduction. In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH4) (3.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL/mmol). Cool the suspension to 0 °C and add a solution of the 7-cyanoindolizine derivative (1.0 eq) in anhydrous THF dropwise.

-

Step 2: Quenching and Work-up. After the addition is complete, allow the reaction to stir at room temperature for 12 hours. Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

Step 3: Isolation. Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude Indolizin-7-ylmethanamine, which may be used in the next step without further purification or can be purified by column chromatography on silica gel (eluting with a mixture of dichloromethane, methanol, and a small amount of triethylamine to prevent streaking).

Protocol 3: N-Substitution via Reductive Amination

Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines.[2][3][4][5][6]

-

Step 1: Imine Formation. To a solution of Indolizin-7-ylmethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL/mmol), add the desired aldehyde or ketone (1.1 eq). If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Step 2: Reduction. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours.

-

Step 3: Work-up and Purification. Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the target N-substituted Indolizin-7-ylmethanamine derivative.

Characterization of Indolizin-7-ylmethanamine Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

The following tables summarize hypothetical characterization data for a series of synthesized Indolizin-7-ylmethanamine derivatives.

Table 1: Synthesis Yields and Physical Properties

| Compound ID | R1 | R2 | Yield (%) | Melting Point (°C) |

| IZM-01 | H | H | 75 | 112-114 |

| IZM-02 | H | Phenyl | 68 | 135-137 |

| IZM-03 | H | 4-Chlorophenyl | 71 | 142-144 |

| IZM-04 | H | 4-Methoxyphenyl | 65 | 130-132 |

| IZM-05 | Methyl | Methyl | 62 | 98-100 |

Table 2: Spectroscopic Data (¹H NMR and MS)

| Compound ID | ¹H NMR (δ, ppm, CDCl₃) | MS (ESI+) m/z |

| IZM-01 | 7.85 (d, 1H), 7.50 (d, 1H), 7.20 (s, 1H), 6.80 (dd, 1H), 6.60 (t, 1H), 6.45 (d, 1H), 4.05 (s, 2H), 1.80 (br s, 2H) | [M+H]⁺ = 147.1 |

| IZM-02 | 7.90 (d, 1H), 7.55 (d, 1H), 7.40-7.25 (m, 5H), 7.22 (s, 1H), 6.85 (dd, 1H), 6.65 (t, 1H), 6.50 (d, 1H), 4.30 (s, 2H), 2.10 (br s, 1H) | [M+H]⁺ = 223.1 |

| IZM-03 | 7.88 (d, 1H), 7.52 (d, 1H), 7.35 (d, 2H), 7.28 (d, 2H), 7.20 (s, 1H), 6.83 (dd, 1H), 6.62 (t, 1H), 6.48 (d, 1H), 4.28 (s, 2H), 2.15 (br s, 1H) | [M+H]⁺ = 257.1 |

| IZM-04 | 7.87 (d, 1H), 7.51 (d, 1H), 7.25 (d, 2H), 7.20 (s, 1H), 6.90 (d, 2H), 6.82 (dd, 1H), 6.61 (t, 1H), 6.47 (d, 1H), 4.25 (s, 2H), 3.80 (s, 3H), 2.05 (br s, 1H) | [M+H]⁺ = 253.1 |

| IZM-05 | 7.82 (d, 1H), 7.48 (d, 1H), 7.18 (s, 1H), 6.78 (dd, 1H), 6.58 (t, 1H), 6.43 (d, 1H), 3.80 (s, 2H), 1.10 (s, 6H) | [M+H]⁺ = 175.1 |

Note: The presented NMR data are hypothetical and intended for illustrative purposes. Actual chemical shifts may vary.

Potential Biological Activity and Signaling Pathways

While specific biological data for Indolizin-7-ylmethanamine derivatives are not yet widely available, the broader class of indolizine derivatives has shown significant potential as anticancer agents.[7][8][9] Structure-activity relationship (SAR) studies have indicated that substitutions on the indolizine core, including at the 7-position, can significantly influence their biological activity.[7] For instance, indolizine derivatives have been reported to act as inhibitors of key signaling molecules such as EGFR and tubulin.[7][10]

Hypothetical Signaling Pathway Involvement

Based on the known activities of other indolizine derivatives, it is plausible that Indolizin-7-ylmethanamine derivatives could modulate critical cancer-related signaling pathways, such as the EGFR and downstream MAPK/ERK and PI3K/Akt pathways.

This diagram illustrates a potential mechanism where the novel derivatives could inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. Inhibition of EGFR would disrupt downstream signaling cascades, including the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach to the synthesis and characterization of novel Indolizin-7-ylmethanamine derivatives. The provided protocols and data serve as a foundation for researchers to explore this promising class of compounds. Future work should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a range of biological assays to elucidate their mechanism of action and to identify lead compounds for further preclinical and clinical development. The exploration of their effects on various signaling pathways will be crucial in understanding their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations [mdpi.com]

- 8. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [edgccjournal.org]

The Potent Biological Activities of 7-Substituted Indolizine Analogues: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 7-substituted indolizine analogues reveals a promising scaffold for the development of novel therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols, quantitative data, and mechanistic pathway visualizations.

Indolizine, a fused bicyclic nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] Among these, analogues bearing substituents at the 7-position of the pyridine ring have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This technical guide delves into the core aspects of 7-substituted indolizine analogues, offering a valuable resource for their further development and application in therapeutic contexts.

Synthetic Strategies: The Gateway to Novel Analogues

The primary route for synthesizing 7-substituted indolizine analogues is the 1,3-dipolar cycloaddition reaction.[3][4] This versatile method typically involves the reaction of a appropriately substituted pyridinium ylide with an electron-deficient alkyne or alkene. The reaction proceeds with high regioselectivity, yielding the desired indolizine core.

A general synthetic approach involves two key steps:

-

Formation of the Pyridinium Salt: A 4-substituted pyridine is reacted with an α-halo ketone (e.g., phenacyl bromide) to form the corresponding N-phenacylpyridinium bromide.[3]

-

1,3-Dipolar Cycloaddition: The pyridinium salt is treated with a base (e.g., 1,2-epoxypropane) in the presence of a dipolarophile (e.g., methyl propiolate, 3-butyn-2-one) to generate the pyridinium ylide in situ, which then undergoes a cycloaddition reaction to form the 7-substituted indolizine.[3][4]

Another notable synthetic route is the Sonogashira cross-coupling reaction followed by a molybdenum-mediated ring-closing reaction, which has been successfully employed to synthesize indolizine-derived pentathiepines with substitutions at the C-9 position (equivalent to the 7-position in the parent indolizine ring system).[5]

Quantitative Biological Activity Data

The biological activities of 7-substituted indolizine analogues have been quantified using various in vitro assays. The following tables summarize the reported anticancer, antimicrobial, and anti-inflammatory data for representative compounds.

Anticancer Activity of 7-Substituted Indolizine Analogues

| Compound | Substitution at C-7 | Cancer Cell Line | IC50 (µM) | Reference |

| Indolizine B | Pyridinium-4-yl | Various | Not specified | [1] |

| Type C Derivative | Acetyl | SiHa (cervical) | Not specified | [1] |

| Indolizine D | Methoxy | 22Rv1 (prostate) | Not specified | [1] |

| Derivative F | Substituted Benzoyl | BxPC3 (pancreatic) | Strong inhibition | [1] |

| 6o | Difluoro-substituted isoindole | HePG2 (liver) | 6.02 | [6] |

| HCT-116 (colon) | 5.84 | [6] | ||

| MCF-7 (breast) | 8.89 | [6] | ||

| 6m | Fluoro-substituted isoindole with methyl | HePG2 (liver) | 11.97 | [6] |

| HCT-116 (colon) | 28.37 | [6] | ||

| MCF-7 (breast) | 19.87 | [6] | ||

| cis-4b | Phenyl (with fluorine on phenyl) | MDA-MB-231 (breast) | 79.51 ± 21.84 | [7] |

| cis-4a | Phenyl | MDA-MB-231 (breast) | 67.86 ± 6.61 | [7] |

| cis- and trans-4d | Phenyl (with bromine on phenyl) | MDA-MB-231 (breast) | Increased activity | [7] |

| OAT-449 | 2-aminoimidazoline derivative | Various (8 lines) | 0.006 - 0.030 | [8] |

Antimicrobial Activity of 7-Substituted Indolizine Analogues

| Compound Class | Substitution at C-7 | Microorganism | MIC (µg/mL) | Reference |

| 7-methoxy-indolizine analogues (5i, 5j) | Methoxy | Mycobacterium tuberculosis (MDR strains) | 16 | [9] |

Anti-inflammatory Activity of 7-Substituted Indolizine Analogues

| Compound | Substitution at C-7 | Target | Effect | Reference |

| 4d | Trifluoromethyl | COX-2 | Significant reduction | [1] |

| 4e, 4f, 4a | Trifluoromethyl | TNF-α | Significant reduction | [1] |

| 4f, 4g, 4d | Trifluoromethyl | IL-6 | Reduction | [1] |

| 4a, 4d, 4f | Trifluoromethyl | Nitric Oxide (NO) | Reduction | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the evaluation of 7-substituted indolizine analogues.

Synthesis of 7-Substituted Indolizines via 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure based on reported syntheses.[3][4]

Materials:

-

4-Substituted pyridine

-

α-Halo ketone (e.g., 2-bromoacetophenone)

-

Anhydrous solvent (e.g., acetone, acetonitrile)

-

Dipolarophile (e.g., ethyl propiolate, 3-butyn-2-one)

-

Base (e.g., 1,2-epoxypropane, triethylamine)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Synthesis of Pyridinium Salt:

-

Dissolve the 4-substituted pyridine (1 equivalent) in the anhydrous solvent.

-

Add the α-halo ketone (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the pyridinium salt precipitates.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

1,3-Dipolar Cycloaddition:

-

Suspend the pyridinium salt (1 equivalent) and the dipolarophile (1.1-1.5 equivalents) in a suitable solvent (e.g., 1,2-epoxypropane or a solvent containing a base like triethylamine).

-

Heat the mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Characterize the final product using spectroscopic methods (NMR, IR, Mass Spectrometry).

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][10]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well microplates

-

7-Substituted indolizine analogues (test compounds)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.1 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete dissolution.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

-

In Vitro Anti-tubercular Activity: Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[11][12][13]

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microtiter plates

-

7-Substituted indolizine analogues (test compounds)

-

Standard anti-TB drugs (e.g., Isoniazid, Rifampicin) as positive controls

-

Resazurin solution (0.01% w/v in sterile distilled water)

Procedure:

-

Inoculum Preparation:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute it 1:20 in fresh broth.

-

-

Plate Setup:

-

Prepare serial twofold dilutions of the test compounds and standard drugs directly in the 96-well plates using 7H9 broth.

-

Add 100 µL of the diluted bacterial inoculum to each well.

-

Include growth control wells (inoculum without any drug) and sterility control wells (broth only).

-

-

Incubation:

-

Seal the plates in plastic bags and incubate at 37°C for 7 days.

-

-

Resazurin Addition and Reading:

-

After 7 days, add 30 µL of the resazurin solution to each well.

-

Incubate the plates for another 24 hours at 37°C.

-

A color change from blue (oxidized resazurin) to pink (reduced resazurin) indicates bacterial growth.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

-

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.[14][15]

Materials:

-

Human recombinant COX-2 enzyme

-

COX assay buffer

-

COX cofactor

-

Arachidonic acid (substrate)

-

Fluorometric probe

-

96-well plate

-

Fluorometric microplate reader

-

7-Substituted indolizine analogues (test compounds)

-

Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add the COX assay buffer.

-

Add the test compounds at various concentrations or the positive control.

-

Add the human recombinant COX-2 enzyme and the COX cofactor.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Add the fluorometric probe.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

-

Data Analysis:

-

The rate of the reaction is proportional to the increase in fluorescence over time.

-

Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

-

Determine the IC50 value for the inhibition of COX-2 activity.

-

Mechanistic Insights: Signaling Pathways and Workflows

Understanding the mechanism of action is paramount in drug development. 7-Substituted indolizine analogues have been shown to exert their biological effects through various pathways, most notably through the inhibition of tubulin polymerization and EGFR kinase.

General Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial biological evaluation of novel 7-substituted indolizine analogues.

Signaling Pathway: Tubulin Polymerization Inhibition

Several indolizine analogues exert their potent anticancer effects by inhibiting tubulin polymerization.[1][8] This disruption of microtubule dynamics leads to mitotic arrest and ultimately, cell death.

Signaling Pathway: EGFR Kinase Inhibition

Certain 7-substituted indolizines have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling pathways that promote cell proliferation, survival, and migration.

Conclusion

The 7-substituted indolizine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation in the fields of oncology, infectious diseases, and inflammation. This technical guide provides a solid foundation for researchers to build upon, offering detailed protocols, consolidated data, and mechanistic insights to accelerate the translation of these promising compounds from the laboratory to the clinic. Future efforts should focus on optimizing the lead compounds through structure-activity relationship studies to enhance their potency, selectivity, and pharmacokinetic properties.

References

- 1. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations [mdpi.com]

- 2. Anticancer test with the MTT assay method [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research SOP: ANTI- TUBERCULOSIS ACTIVITY OF TEST SAMPLE USING RESAZURIN MICROTITER ASSAY PLATE METHOD [researchsop.com]

- 14. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

Indolizin-7-ylmethanamine as a privileged scaffold in medicinal chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indolizine nucleus, a bicyclic aromatic system composed of a fused pyridine and pyrrole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural similarity to indole, a ubiquitous motif in biologically active compounds, combined with its unique electronic properties, has made it a fertile ground for the discovery of novel therapeutic agents. Among the various substituted indolizine cores, indolizin-7-ylmethanamine and its derivatives have garnered significant interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the indolizin-7-ylmethanamine scaffold, offering valuable insights for researchers and professionals in the field of drug discovery and development.

The indolizine scaffold is a key structural component in a variety of natural products and synthetic molecules that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][2][3] The introduction of a methanamine group at the 7-position of the indolizine ring system can significantly influence the molecule's physicochemical properties, such as basicity and hydrogen bonding capacity, thereby modulating its interaction with biological targets.

Synthetic Strategies

The synthesis of indolizin-7-ylmethanamine derivatives can be achieved through a multi-step process, typically starting from a functionalized pyridine precursor. A classical and effective approach involves the introduction of a cyano group at the 7-position of the indolizine core, followed by its reduction to the corresponding aminomethyl group.

A foundational method for the synthesis of a 7-aminomethylindolizine derivative was reported by Jones and Stanyer.[4] Although this protocol dates back to 1969, the fundamental chemical transformations remain relevant. The general synthetic workflow can be conceptualized as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in silico studies of bis (indol-3-yl) methane derivatives as potential α-glucosidase and α-amylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Indolizin-7-ylmethanamine: An In-depth Technical Guide

Introduction

Indolizin-7-ylmethanamine is a heterocyclic compound belonging to the indolizine class of molecules. The indolizine scaffold, an isomer of indole, is a crucial pharmacophore found in a variety of biologically active compounds and natural products. A thorough understanding of the spectroscopic characteristics of indolizine derivatives is paramount for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis. This technical guide provides a comprehensive overview of the spectroscopic analysis of Indolizin-7-ylmethanamine, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Due to the limited availability of direct spectroscopic data for Indolizin-7-ylmethanamine, this guide utilizes data from closely related 7-substituted indolizine derivatives as a representative model.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for a representative 7-substituted indolizine, serving as a proxy for Indolizin-7-ylmethanamine. This data is compiled from various sources and represents typical values for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for a Representative 7-Substituted Indolizine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.20 - 7.40 | d | ~ 4.0 |

| H-2 | 6.50 - 6.70 | t | ~ 3.0 |

| H-3 | 7.00 - 7.20 | d | ~ 3.0 |

| H-5 | 7.50 - 7.70 | d | ~ 7.0 |

| H-6 | 6.60 - 6.80 | dd | ~ 7.0, 1.5 |

| H-8 | 7.80 - 8.00 | s | - |

| -CH₂NH₂ | 3.80 - 4.00 | s | - |

| -NH₂ | 1.50 - 2.50 | br s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for a Representative 7-Substituted Indolizine

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 115.0 - 120.0 |

| C-2 | 110.0 - 115.0 |

| C-3 | 100.0 - 105.0 |

| C-5 | 120.0 - 125.0 |

| C-6 | 110.0 - 115.0 |

| C-7 | 135.0 - 140.0 |

| C-8 | 115.0 - 120.0 |

| C-8a | 130.0 - 135.0 |

| -CH₂NH₂ | 45.0 - 50.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for Indolizin-7-ylmethanamine

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (aromatic) | 1600 - 1650 | Medium |

| C-N Stretch (aromatic) | 1300 - 1350 | Strong |

| C-N Stretch (aliphatic) | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation for Indolizin-7-ylmethanamine

| m/z | Ion |

| [M]+• | Molecular Ion |

| [M-1]+ | Loss of a hydrogen radical |

| [M-15]+ | Loss of a methyl radical (if present) |

| [M-28]+ | Loss of ethylene from the pyridine ring |

| [M-CH₂NH₂]+ | Loss of the methanamine radical |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh 5-10 mg of the Indolizin-7-ylmethanamine sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the internal standard.

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation:

-

For EI-MS, a small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC).

-

For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

Data Acquisition (EI-MS):

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded, plotting ion intensity versus m/z.

Data Acquisition (ESI-MS):

-

The sample solution is introduced into the ESI source, where it is nebulized and desolvated to form gas-phase ions.

-

The ions are then analyzed by the mass spectrometer.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical connections in the spectroscopic analysis of Indolizin-7-ylmethanamine.

In Silico Prediction of Indolizin-7-ylmethanamine Bioactivity and Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity and toxicity of the novel compound, Indolizin-7-ylmethanamine. As a derivative of the indolizine scaffold, which is known for a wide range of pharmacological activities, Indolizin-7-ylmethanamine holds potential as a therapeutic agent. This document outlines a systematic in silico workflow, from molecular modeling and target identification to the prediction of pharmacokinetic properties and various toxicity endpoints. Detailed protocols for Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling are presented. The guide aims to equip researchers with the necessary knowledge to computationally assess the therapeutic potential and safety profile of Indolizin-7-ylmethanamine and other novel indolizine derivatives, thereby accelerating the early stages of drug discovery and development.

Introduction to Indolizin-7-ylmethanamine and In Silico Drug Discovery

The indolizine nucleus, a nitrogen-containing heterocyclic compound, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. Indolizin-7-ylmethanamine, as a specific derivative, warrants investigation for its potential therapeutic applications.

In silico drug discovery utilizes computational methods to analyze, model, and predict the properties of chemical compounds, offering a rapid and cost-effective approach to prioritize candidates for further experimental validation.[1][2] This guide details a comprehensive in silico workflow to predict the bioactivity and toxicity of Indolizin-7-ylmethanamine.

In Silico Prediction Workflow

A systematic in silico evaluation of a novel compound like Indolizin-7-ylmethanamine involves a multi-step process. This workflow is designed to provide a holistic view of the compound's potential as a drug candidate.

Bioactivity Prediction

Target Identification and Prediction

The initial step in assessing the bioactivity of a novel compound is to identify its potential biological targets. Several online tools and databases can be utilized for this purpose.

Experimental Protocol: Target Prediction using SwissTargetPrediction

-

Input : Obtain the SMILES (Simplified Molecular Input Line Entry System) string for Indolizin-7-ylmethanamine.

-

Submission : Navigate to the SwissTargetPrediction web server and paste the SMILES string into the query box.

-

Prediction : Initiate the prediction. The server compares the 2D and 3D similarity of the query molecule to a library of known bioactive ligands.

-

Analysis : The output provides a list of potential protein targets, ranked by probability. This list can guide the selection of targets for further molecular docking studies.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[3][4][5] AutoDock is a widely used software for this purpose.[3]

Experimental Protocol: Molecular Docking using AutoDock Vina [6]

-

Preparation of the Receptor :

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges. This can be done using AutoDockTools (ADT).

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand (Indolizin-7-ylmethanamine) :

-

Generate the 3D structure of Indolizin-7-ylmethanamine using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a common format like SDF or MOL2.

-

Use ADT to assign rotatable bonds and save the ligand in PDBQT format.

-

-

Grid Box Generation :

-

Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The coordinates of the active site can be obtained from the PDB or predicted using tools like CASTp.

-

-

Docking Simulation :

-

Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

-

Run the AutoDock Vina simulation from the command line.

-

-

Analysis of Results :

-

Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the docked poses.

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interacting residues.

-

| Parameter | Description | Typical Value/Setting |

| Software | Docking program | AutoDock Vina |

| Receptor File Format | Input format for the protein | PDBQT |

| Ligand File Format | Input format for the small molecule | PDBQT |

| Grid Box Size | Dimensions of the search space (Å) | 20 x 20 x 20 |

| Exhaustiveness | Computational effort for the search | 8 (default) |

| Output | Binding affinity and docked poses | kcal/mol and PDBQT |

ADMET and Physicochemical Property Prediction

ADMET properties are crucial for determining the drug-likeness of a compound.[7] In silico tools can predict these properties with reasonable accuracy.

Experimental Protocol: ADMET Prediction using SwissADME

-

Input : Provide the SMILES string of Indolizin-7-ylmethanamine to the SwissADME web server.

-

Prediction : The server calculates a wide range of physicochemical descriptors, pharmacokinetic properties, drug-likeness parameters, and medicinal chemistry friendliness.

-

Analysis : Evaluate the predicted properties against established criteria for oral bioavailability and drug-likeness, such as Lipinski's Rule of Five.

| Property | Predicted Value (Hypothetical) | Acceptable Range for Oral Drugs |

| Molecular Weight ( g/mol ) | 148.2 | < 500 |

| LogP (Octanol/Water Partition) | 1.5 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Topological Polar Surface Area (Ų) | 38.3 | < 140 |

| GI Absorption | High | High |

| BBB Permeant | Yes/No | Dependent on target |

| CYP Inhibitor (e.g., CYP2D6) | Yes/No | No is preferred |

| Lipinski's Rule of Five Violations | 0 | 0 |

Toxicity Prediction

Predicting potential toxicity early in the drug discovery process is essential to avoid late-stage failures.[1][2][8] Various in silico models can predict different toxicity endpoints.

Experimental Protocol: Toxicity Prediction using ProTox-II and other servers

-

Input : Submit the SMILES string of Indolizin-7-ylmethanamine to a toxicity prediction server like ProTox-II.

-

Prediction : The server predicts various toxicity endpoints, including hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity, based on a large database of toxic compounds and machine learning models.

-

Analysis : The output provides predictions for different toxicity classes and may also highlight potential toxic fragments within the molecule.

| Toxicity Endpoint | Predicted Outcome (Hypothetical) | Confidence Score |

| Hepatotoxicity | Inactive | 0.85 |

| Carcinogenicity | Inactive | 0.79 |

| Mutagenicity | Inactive | 0.92 |

| Cytotoxicity | Active | 0.65 |

| LD50 (rat, oral, mg/kg) | 1500 | - |

Potential Signaling Pathway Modulation

Based on the predicted targets, it is possible to hypothesize the signaling pathways that Indolizin-7-ylmethanamine might modulate. For instance, if a predicted target is a kinase involved in a cancer-related pathway, this could suggest a potential anti-cancer activity.

Conclusion

The in silico prediction of bioactivity and toxicity provides a powerful and efficient framework for the initial assessment of novel drug candidates like Indolizin-7-ylmethanamine. By following the detailed protocols and workflows outlined in this guide, researchers can generate a comprehensive profile of the compound's potential therapeutic efficacy and safety. These computational predictions are invaluable for making informed decisions about which compounds should be prioritized for synthesis and further in vitro and in vivo testing, ultimately streamlining the drug discovery pipeline. It is important to note that while in silico methods are highly informative, experimental validation remains the gold standard for confirming the predicted activities and toxicities.

References

- 1. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pozescaf.com [pozescaf.com]

- 3. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 7. Indolizine synthesis [organic-chemistry.org]

- 8. A review on machine learning methods for in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

The 7-Methanamine Substituent: A Deep Dive into its Influence on Indolizine Core Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indolizine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its unique electronic properties and diverse biological activities. The strategic functionalization of the indolizine core is paramount for modulating its reactivity and tuning its physicochemical characteristics. This technical guide provides a comprehensive investigation into the role of a 7-methanamine substituent on the reactivity of the indolizine nucleus. Due to the scarcity of direct experimental data for the 7-methanamine group, this paper extrapolates from the known effects of amino and alkylamino substituents at the 7-position, supported by theoretical principles of physical organic chemistry. We will explore the electronic and steric implications of this substituent, predict its impact on the indolizine core's susceptibility to electrophilic and cycloaddition reactions, and present detailed, plausible experimental protocols for the synthesis of 7-aminoindolizine derivatives. All quantitative data is summarized in structured tables, and key concepts are illustrated with diagrams generated using Graphviz to ensure clarity.

Introduction: The Indolizine Core

Indolizine is a nitrogen-containing bicyclic aromatic heterocycle, consisting of a fused pyridine and pyrrole ring system. It is an isomer of the more common indole, but with the nitrogen atom at the bridgehead position. This arrangement results in a 10 π-electron aromatic system with a unique distribution of electron density. The five-membered ring is electron-rich and thus more susceptible to electrophilic attack, while the six-membered ring is comparatively electron-deficient.[1] Molecular orbital calculations and experimental evidence have shown that electrophilic substitution on the unsubstituted indolizine core preferentially occurs at the C3 position, followed by the C1 position.[1]

The reactivity of the indolizine core can be significantly altered by the introduction of substituents. Electron-donating groups (EDGs) generally increase the electron density of the ring system, enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophilic substitution. The position of the substituent is crucial in determining its precise effect on the regioselectivity of reactions.

The 7-Methanamine Group: Electronic and Steric Effects

The 7-methanamine group (-CH₂NH₂) is an interesting substituent as it combines the features of both an alkyl group and an amino group. Its effect on the indolizine core can be dissected into inductive and resonance effects.

-

Inductive Effect (-I): The primary amino group is electron-withdrawing through induction due to the higher electronegativity of nitrogen compared to carbon. The intervening methylene group, however, is weakly electron-donating.

-

Resonance Effect (+R): The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance with the aromatic system, donating electron density to the ring.

The overall electronic effect of the 7-methanamine group is expected to be electron-donating due to the powerful +R effect of the amino group, which typically outweighs its -I effect. This donation of electron density will be most pronounced at the ortho and para positions relative to the substituent. In the context of the indolizine ring, this would primarily increase the electron density at C6 and C8.

Steric Effects: The 7-methanamine group is of moderate steric bulk. This is unlikely to significantly hinder the approach of reactants to the distant C1 and C3 positions on the five-membered ring. However, it may have a more pronounced steric influence on reactions occurring at the adjacent C6 and C8 positions of the six-membered ring.

Quantitative Analysis of Substituent Effects: Hammett Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing ability of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

| Substituent | σ_meta | σ_para | Electronic Effect |

| -H | 0.00 | 0.00 | Neutral |

| -CH₃ | -0.07 | -0.17 | Weakly Donating |

| -NH₂ | -0.16 | -0.66 | Strongly Donating |

| -CH₂NH₂ (Estimated) | ~ -0.1 | ~ -0.3 | Moderately Donating |

| -NO₂ | 0.71 | 0.78 | Strongly Withdrawing |

Table 1: Hammett Constants for Selected Substituents and an Estimated Value for the 7-Methanamine Group.

The estimated values for the 7-methanamine group suggest a moderate electron-donating character, weaker than a directly attached amino group but stronger than a methyl group.

Predicted Effects on Indolizine Reactivity

Electrophilic Aromatic Substitution

The electron-donating nature of the 7-methanamine group is predicted to activate the indolizine core towards electrophilic aromatic substitution. The increased electron density will make the ring system more nucleophilic and thus more reactive towards electrophiles.

The regioselectivity of electrophilic attack on the unsubstituted indolizine is primarily directed to the C3 and C1 positions. The 7-methanamine group is not expected to change this inherent preference of the indolizine nucleus. However, the activating effect will likely lead to milder reaction conditions being required for substitutions.

Cycloaddition Reactions

Indolizines can participate in [8π+2π] cycloaddition reactions with electron-deficient alkynes and alkenes.[5] The electron-donating 7-methanamine group is expected to enhance the reactivity of the indolizine core in these reactions by increasing the HOMO (Highest Occupied Molecular Orbital) energy. A higher HOMO energy of the diene component (the indolizine) leads to a smaller energy gap between the HOMO of the diene and the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, thus accelerating the reaction.

References

- 1. A machine learning-driven prediction of Hammett constants using quantum chemical and structural descriptors [scite.ai]

- 2. A machine learning-driven prediction of Hammett constants using quantum chemical and structural descriptors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. A machine learning-driven prediction of Hammett constants using quantum chemical and structural descriptors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

Unveiling Nature's Arsenal: A Technical Guide to 7-Substituted Indolizine Alkaloids

For Immediate Release

[City, State] – October 25, 2025 – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals an in-depth look into the rare class of naturally occurring indolizine alkaloids featuring substitution at the 7-position. This whitepaper focuses primarily on the allopumiliotoxin family, the most prominent examples of this structural motif, found in the skin secretions of poison-dart frogs.

The guide provides a detailed overview of the discovery, biological activity, and mechanism of action of these potent neurotoxins. It consolidates available quantitative data on their bioactivity and physicochemical properties into structured tables for comparative analysis. Furthermore, it outlines the experimental methodologies for their extraction from natural sources and structural elucidation, and presents diagrams of their biosynthetic and signaling pathways.

Introduction: The Scarcity and Significance of 7-Substituted Indolizine Alkaloids

The indolizine core is a recurring structural motif in a variety of alkaloids from plant and animal sources. However, natural products bearing a substitution at the 7-position of the indolizine ring are notably rare. The most significant and well-studied examples belong to the allopumiliotoxin class of alkaloids. These compounds are found in the skin of poison-dart frogs of the family Dendrobatidae and are a key component of their chemical defense mechanism.[1]

Allopumiliotoxins are characterized by a hydroxyl group at the C-7 position of the indolizidine core.[1] They are biosynthetically derived from pumiliotoxins, which are sequestered by the frogs from their diet of mites and ants.[2][3] The frogs then employ a specific enzymatic transformation to introduce the 7-hydroxyl group, a modification that significantly enhances the biological potency of the parent compound.[4] This guide will delve into the specifics of this fascinating class of natural products.

Allopumiliotoxins: A Case Study in 7-Position Substitution

The allopumiliotoxin family represents the most prominent and biologically active class of naturally occurring 7-substituted indolizine alkaloids. These compounds have garnered significant interest due to their potent effects on the central nervous system and cardiovascular system.

Physicochemical and Spectral Data

Precise physicochemical and spectral data for allopumiliotoxins are vital for their identification and characterization. While extensive datasets are not available for all known analogues, key information for prominent members like allopumiliotoxin 267A is summarized below.

| Property | Allopumiliotoxin 267A |

| Molecular Formula | C₁₆H₂₉NO₂ |

| Molecular Weight | 267.41 g/mol |

| IUPAC Name | (6E,7R,8R,8aS)-8-methyl-6-[(2R)-2-methylhexylidene]-1,2,3,5,7,8a-hexahydroindolizine-7,8-diol |

| CAS Number | 73376-38-2 |

| Appearance | Not widely reported, likely an amorphous solid or oil |

| Solubility | Soluble in methanol and chloroform |

Table 1: Physicochemical Properties of Allopumiliotoxin 267A.

Detailed spectral data is crucial for the unambiguous identification of these complex molecules. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for their analysis. Allopumiliotoxins are characterized by prominent fragment ions at m/z 70 (C₄H₈N⁺) and m/z 182 (C₁₀H₁₆NO₂⁺).[1]

| Compound | Key MS Fragment Ions (m/z) |

| Allopumiliotoxins | 70, 182 |

| Pumiliotoxins | 70, 166 |

| Homopumiliotoxins | 84, 180 |

Table 2: Characteristic Mass Spectrometry Fragment Ions of Pumiliotoxin-Class Alkaloids.

Biological Activity and Mechanism of Action

Allopumiliotoxins exhibit potent cardiotonic and myotonic activity. Their primary mechanism of action involves the modulation of voltage-gated sodium channels, leading to an increase in sodium influx.[1] Allopumiliotoxin 339A, for instance, has been shown to stimulate sodium influx and phosphoinositide breakdown in guinea pig cerebral cortical synaptoneurosomes.[1]

The hydroxylation at the 7-position significantly enhances the toxicity of these alkaloids. Allopumiliotoxin 267A is reported to be approximately five times more potent as a convulsant in mice than its precursor, pumiliotoxin 251D.[4]

| Compound | Biological Activity | Reported Potency |

| Allopumiliotoxin 267A | Potent convulsant, cardiotonic, myotonic | ~5 times more toxic than Pumiliotoxin 251D in mice |

| Allopumiliotoxin 339A | Stimulates sodium influx and phosphoinositide breakdown | One of the most active allopumiliotoxins |

Table 3: Biological Activity of Selected Allopumiliotoxins.

Experimental Protocols

Extraction of Allopumiliotoxins from Natural Sources

The primary source of allopumiliotoxins is the skin of dendrobatid frogs. The following is a generalized acid-base extraction protocol adapted from methodologies described in the literature.

Materials:

-

Frog skin tissue

-

Methanol

-

Chloroform

-

Hexane

-

0.1 N HCl

-

1 M Ammonia solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Excise the frog skin and mince it.

-

Homogenize the minced skin in methanol.

-

Centrifuge the homogenate and collect the supernatant. Repeat the extraction of the pellet with methanol.

-

Combine the methanolic extracts and evaporate to dryness under reduced pressure.

-

Resuspend the residue in water and perform a liquid-liquid extraction with a chloroform-hexane mixture.

-

Separate the organic layer and extract the aqueous layer with the chloroform-hexane mixture multiple times.

-

Combine the organic extracts and back-extract with 0.1 N HCl.

-

Collect the acidic aqueous layer and basify to a pH > 8 with 1 M ammonia solution.

-

Extract the basified aqueous solution with chloroform multiple times.

-

Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid extract.

-

The crude extract can be further purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

A non-lethal method for alkaloid extraction involves the use of a transcutaneous amphibian stimulator (TAS) to induce the release of skin secretions, which are then collected and subjected to a similar acid-base extraction.[5][6]

Structural Elucidation

The structural elucidation of allopumiliotoxins relies on a combination of spectroscopic techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern, which is characteristic for different classes of pumiliotoxins.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the connectivity and stereochemistry of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and elemental composition of the molecule.

Biosynthesis and Signaling Pathways

The biosynthesis of allopumiliotoxins is a fascinating example of chemical modification of dietary compounds.

Biosynthesis of Allopumiliotoxin 267A.

The signaling pathways affected by allopumiliotoxins primarily involve the modulation of ion channels.

Signaling pathways affected by allopumiliotoxins.

Future Directions

The study of naturally occurring 7-substituted indolizine alkaloids, particularly the allopumiliotoxins, presents several avenues for future research. The elucidation of the complete biosynthetic pathway of pumiliotoxins in their arthropod sources remains a key unanswered question. Further investigation into the specific subtypes of sodium channels and other molecular targets of allopumiliotoxins will provide a more detailed understanding of their pharmacological effects. The development of synthetic analogues with modified substitution at the 7-position could lead to the discovery of novel therapeutic agents with improved selectivity and reduced toxicity.

This technical guide serves as a foundational resource for researchers embarking on the study of this unique and potent class of natural products, highlighting both the current state of knowledge and the exciting opportunities for future discovery.

References

- 1. Allopumiliotoxin - Wikipedia [en.wikipedia.org]

- 2. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]

- 3. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allopumiliotoxin 267A - Wikipedia [en.wikipedia.org]

- 5. collected.jcu.edu [collected.jcu.edu]

- 6. "A New Method for Extracting Alkaloid Defenses from Poison Frog Skins" by Noemi Becza [collected.jcu.edu]

Theoretical Analysis of the Electronic Properties of Indolizin-7-ylmethanamine: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This technical guide provides a comprehensive overview of a theoretical investigation into the electronic properties of a specific derivative, Indolizin-7-ylmethanamine. Utilizing established computational methodologies, this document details the predicted electronic structure, frontier molecular orbitals, and key quantum chemical parameters of the title compound. The insights derived from these theoretical studies are crucial for understanding its reactivity, stability, and potential applications in drug design and development. While direct experimental data for Indolizin-7-ylmethanamine is not extensively available, this guide is built upon established computational protocols for analogous indolizine structures.

Introduction to Indolizin-7-ylmethanamine

Indolizine is an aromatic, bicyclic heterocyclic compound, isomeric with indole, where the nitrogen atom is located at the bridgehead position.[1] This unique structural arrangement imparts distinct electronic characteristics compared to its more common isomer. The electronic properties of indolizine derivatives can be finely tuned through the introduction of various substituents, making them attractive scaffolds for the design of novel therapeutic agents and functional materials.[2][3][4] Indolizin-7-ylmethanamine, featuring a methanamine substituent at the 7-position of the indolizine core, is a subject of interest for its potential biological interactions, which are largely governed by its electronic landscape.

Computational Methodology

The theoretical calculations detailed herein are based on widely accepted computational chemistry protocols for studying the electronic structure of heterocyclic compounds.[5]

Geometry Optimization

The initial step in the computational workflow involves the optimization of the molecular geometry of Indolizin-7-ylmethanamine. This is crucial as the electronic properties are highly dependent on the three-dimensional structure of the molecule. Density Functional Theory (DFT) is a robust method for this purpose.

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

-

Basis Set: 6-311++G(d,p)

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry packages.

-

Environment: Gas phase, unless otherwise specified.

The B3LYP functional is known for its balance of accuracy and computational cost in describing the electronic structure of organic molecules. The 6-311++G(d,p) basis set is sufficiently flexible to provide a reliable description of the electron distribution, including polarization and diffuse functions.

Calculation of Electronic Properties

Following geometry optimization, a series of calculations are performed to determine the key electronic properties of the molecule. These properties provide insights into the molecule's stability, reactivity, and potential for intermolecular interactions.

The primary orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.[5]

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

-

Ionization Potential (IP): IP ≈ -EHOMO

-

Electron Affinity (EA): EA ≈ -ELUMO

-

Electronegativity (χ): χ ≈ (IP + EA) / 2

-

Chemical Hardness (η): η ≈ (IP - EA) / 2

-

Chemical Softness (S): S = 1 / η

-

Electrophilicity Index (ω): ω = χ2 / (2η)

These parameters are invaluable in predicting the behavior of the molecule in chemical reactions and biological systems.

Predicted Electronic Properties

The following tables summarize the key quantitative data obtained from the theoretical calculations on Indolizin-7-ylmethanamine.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | -5.87 |

| ELUMO | -0.45 |

| HOMO-LUMO Gap (ΔE) | 5.42 |

Note: These values are hypothetical and representative of typical values for substituted indolizines.

Table 2: Global Reactivity Descriptors

| Parameter | Value (eV) |

| Ionization Potential (IP) | 5.87 |

| Electron Affinity (EA) | 0.45 |

| Electronegativity (χ) | 3.16 |

| Chemical Hardness (η) | 2.71 |

| Chemical Softness (S) | 0.37 |

| Electrophilicity Index (ω) | 1.84 |

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 1.

Visualization of Concepts and Workflows

Visual diagrams are essential for understanding the relationships between different concepts and the flow of experimental and computational processes.

Caption: Computational workflow for determining the electronic properties of Indolizin-7-ylmethanamine.

Caption: Relationship between frontier molecular orbitals and global reactivity descriptors.

Discussion and Implications

The theoretical data presented in this guide provides a foundational understanding of the electronic characteristics of Indolizin-7-ylmethanamine. The calculated HOMO-LUMO gap of 5.42 eV suggests a molecule with considerable kinetic stability. A large HOMO-LUMO gap is indicative of low chemical reactivity and high stability.[5]

The global reactivity descriptors offer further insights. The ionization potential and electron affinity provide estimates of the energy required to remove an electron and the energy released upon gaining an electron, respectively. The electrophilicity index is a measure of the molecule's ability to accept electrons and can be used to predict its behavior in reactions with nucleophiles.

These computational predictions are instrumental in the early stages of drug discovery and development. For instance, the molecular electrostatic potential (MEP) map, which can be generated from the electronic structure calculations, can identify electron-rich and electron-deficient regions of the molecule. This information is critical for understanding potential non-covalent interactions with biological targets such as proteins and nucleic acids.

Conclusion

This technical guide has outlined a theoretical framework for the investigation of the electronic properties of Indolizin-7-ylmethanamine. Through the application of Density Functional Theory, key parameters such as frontier molecular orbital energies and global reactivity descriptors have been determined. While the data presented is based on established computational models for similar compounds, it provides a robust starting point for further experimental and theoretical exploration. The methodologies and conceptual frameworks detailed herein are intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields, facilitating the rational design of novel indolizine-based compounds with tailored electronic properties.

References

- 1. Indolizine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Regioselective Synthesis of Indolizin-7-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizin-7-ylmethanamine is a valuable building block in medicinal chemistry and drug discovery due to the presence of the indolizine scaffold, a privileged heterocyclic motif. This document outlines two primary regioselective methods for the synthesis of indolizin-7-ylmethanamine. The protocols provided are based on established synthetic routes for functionalized indolizines and subsequent chemical transformations. The primary routes involve the synthesis of key intermediates, either 7-cyanoindolizine or indolizine-7-carbaldehyde, followed by reduction or reductive amination to yield the target compound.

Introduction

The functionalization of the indolizine core, particularly at the C7 position of the six-membered ring, presents a synthetic challenge due to the inherent electronic properties of the bicyclic system, which favor electrophilic substitution at the C1 and C3 positions of the five-membered ring.[1] Consequently, direct introduction of an aminomethyl group at the C7 position is not readily achievable. The methods detailed herein circumvent this issue by first constructing the indolizine ring with a precursor functional group at the desired C7 position, which is subsequently converted to the aminomethyl moiety.

Two principal synthetic strategies are presented:

-

Method 1: Synthesis of a 7-cyanoindolizine intermediate followed by chemical reduction.

-

Method 2: Synthesis of indolizine-7-carbaldehyde followed by reductive amination.

These methods offer a systematic approach to obtaining indolizin-7-ylmethanamine, providing researchers with the necessary protocols to access this important synthetic intermediate.

Method 1: Synthesis via 7-Cyanoindolizine Intermediate

This method focuses on the construction of a 7-cyano-substituted indolizine derivative, which can then be reduced to the corresponding aminomethyl compound. The synthesis of a 7-cyanoindolizine has been reported through the reaction of 4-cyanopyridine with dimethyl acetylenedicarboxylate.[1]

Experimental Protocol: Synthesis of Trimethyl 7-cyanoindolizine-1,2,3-tricarboxylate

This procedure is adapted from the reported synthesis of a 7-cyanoindolizine derivative.[1]

Materials:

-

4-Cyanopyridine

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Toluene (anhydrous)

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Suitable solvent for reduction (e.g., ethanol, THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Synthesis of Trimethyl 7-cyanoindolizine-1,2,3-tricarboxylate:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanopyridine (1.0 eq) in anhydrous toluene.

-

Add dimethyl acetylenedicarboxylate (DMAD) (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain trimethyl 7-cyanoindolizine-1,2,3-tricarboxylate.[1]

-

-

Reduction of the Cyano Group:

-

Dissolve the purified trimethyl 7-cyanoindolizine-1,2,3-tricarboxylate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in portions. Caution: LiAlH₄ reacts violently with water.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water or an appropriate quenching agent.

-

Filter the resulting mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography or crystallization to obtain the indolizin-7-ylmethanamine derivative.

-

Note: The reduction will also likely reduce the ester groups. If only the cyano group reduction is desired, alternative methods or protection of the ester groups may be necessary.

Data Presentation

| Step | Reactants | Product | Yield (%) | Reference |

| 1 | 4-Cyanopyridine, DMAD | Trimethyl 7-cyanoindolizine-1,2,3-tricarboxylate | N/A | [1] |

| 2 | Trimethyl 7-cyanoindolizine-1,2,3-tricarboxylate, Reducing Agent | Indolizin-7-ylmethanamine derivative | N/A | - |

Yields are not specified in the initial literature for the exact target molecule and will be dependent on specific reaction conditions and substrate.

Method 2: Synthesis via Indolizine-7-carbaldehyde Intermediate

This alternative route involves the preparation of an indolizine-7-carbaldehyde, which is then converted to the target amine via reductive amination. While the direct synthesis of indolizine-7-carbaldehyde is not explicitly detailed in the initial search, methods for preparing indolizine-2-carbaldehydes are known, suggesting the feasibility of this approach through appropriate starting materials.[2]

Experimental Protocol: Synthesis and Reductive Amination of Indolizine-7-carbaldehyde

Materials:

-

A suitable 4-substituted pyridine precursor for indolizine synthesis

-

An appropriate α,β-unsaturated aldehyde

-

Aminocatalyst (e.g., derived from D-glucosamine)[2]

-

Ammonia or an ammonia source (e.g., ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃))[3][4]

-

Solvent (e.g., methanol, dichloroethane)

-

Acetic acid (as catalyst for imine formation)

-

Standard workup and purification reagents.

Procedure:

-

Synthesis of Indolizine-7-carbaldehyde:

-

This step would likely involve a cycloaddition reaction. For example, a potential route could be the reaction of a 4-formylpyridinium ylide with an appropriate dipolarophile. The specific conditions would need to be developed based on analogous reactions for other substituted indolizines.

-

-

Reductive Amination of Indolizine-7-carbaldehyde:

-

Dissolve indolizine-7-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloroethane.

-

Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the reaction mixture.

-

If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with water or a suitable aqueous solution.

-

Extract the product with an organic solvent.

-